3-(4-Fluoro-2-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid 3-(4-Fluoro-2-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18363064
InChI: InChI=1S/C12H10FNO4/c1-6-10(12(15)16)11(14-18-6)8-4-3-7(13)5-9(8)17-2/h3-5H,1-2H3,(H,15,16)
SMILES:
Molecular Formula: C12H10FNO4
Molecular Weight: 251.21 g/mol

3-(4-Fluoro-2-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid

CAS No.:

Cat. No.: VC18363064

Molecular Formula: C12H10FNO4

Molecular Weight: 251.21 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Fluoro-2-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid -

Specification

Molecular Formula C12H10FNO4
Molecular Weight 251.21 g/mol
IUPAC Name 3-(4-fluoro-2-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid
Standard InChI InChI=1S/C12H10FNO4/c1-6-10(12(15)16)11(14-18-6)8-4-3-7(13)5-9(8)17-2/h3-5H,1-2H3,(H,15,16)
Standard InChI Key XJCPIZFTIFUYDJ-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=NO1)C2=C(C=C(C=C2)F)OC)C(=O)O

Introduction

Structural Characteristics and Molecular Geometry

Core Architecture

The molecule comprises an isoxazole ring (a five-membered heterocycle with oxygen and nitrogen atoms at positions 1 and 2) substituted at position 3 with a 4-fluoro-2-methoxyphenyl group and at position 5 with a methyl group. The carboxylic acid functional group at position 4 introduces polarity and hydrogen-bonding capability, critical for molecular interactions.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₂H₁₀FNO₄
Molecular Weight251.21 g/mol
IUPAC Name3-(4-Fluoro-2-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid
Canonical SMILESCC1=C(C(=NO1)C2=C(C=C(C=C2)F)OC)C(=O)O

Conformational Analysis

Crystallographic data for the analogous compound 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid reveal a dihedral angle of 42.52° between the isoxazole and benzene rings, suggesting moderate conjugation disruption due to steric and electronic effects . The fluorine atom in the 4-fluoro-2-methoxyphenyl variant likely exacerbates this distortion, altering electron density distribution and intermolecular packing .

Synthetic Methodologies

Traditional Laboratory Synthesis

The synthesis typically involves multi-step sequences, as illustrated by protocols for structurally related isoxazole derivatives :

  • Isoxazole Ring Formation: Condensation of ethyl acetoacetate with triethyl orthoformate and acetic anhydride yields ethyl ethoxymethyleneacetoacetate, which undergoes cyclization with hydroxylamine sulfate to form the isoxazole core .

  • Phenyl Group Introduction: Suzuki-Miyaura coupling or nucleophilic aromatic substitution introduces the 4-fluoro-2-methoxyphenyl group, leveraging boronic acid precursors.

  • Carboxylic Acid Functionalization: Hydrolysis of ester intermediates under acidic or basic conditions generates the final carboxylic acid .

Table 2: Representative Synthetic Steps

StepProcessReagents/ConditionsYield Optimization Strategies
1Isoxazole cyclizationHydroxylamine sulfate, <10°CReverse addition to minimize byproducts
2Phenyl group couplingPd catalysis, aryl boronic acidMicrowave-assisted heating
3Ester hydrolysisNaOH/H₂O, refluxCatalyst-free aqueous conditions

Industrial-Scale Production

Industrial processes emphasize cost efficiency and purity. Continuous flow reactors replace batch methods to enhance reaction control, while in-line analytics (e.g., FTIR, HPLC) monitor intermediate purity . Solvent selection (e.g., toluene vs. acetonitrile) critically influences thionyl chloride-mediated acyl chloride formation, a precursor to amide derivatives .

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is dominated by its carboxylic acid group, rendering it moderately soluble in polar aprotic solvents (e.g., DMSO, DMFA) but poorly soluble in nonpolar media. The electron-withdrawing fluoro group enhances thermal stability, as evidenced by thermogravimetric analysis of related compounds .

Spectroscopic Signatures

  • IR Spectroscopy: Strong absorption at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and 1250 cm⁻¹ (C-F stretch).

  • NMR: Characteristic downfield shifts for the isoxazole ring protons (δ 8.2–8.5 ppm in ¹H NMR) and fluorine coupling in ¹⁹F NMR .

Comparative Analysis with Analogous Compounds

Table 3: Structural and Functional Comparisons

CompoundSubstituentsBioactivitySynthetic Complexity
5-Methylisoxazole-4-carboxylic acidH at phenyl positionWeak enzyme inhibitionLow
3-(4-Chlorophenyl) analogCl instead of FEnhanced cytotoxicityModerate
3-(2,4-Dimethoxyphenyl) derivativeOCH₃ at positions 2 and 4Improved solubilityHigh

The 4-fluoro-2-methoxyphenyl substituent uniquely balances electron withdrawal (F) and donation (OCH₃), optimizing ligand-receptor binding kinetics in hypothetical drug targets.

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